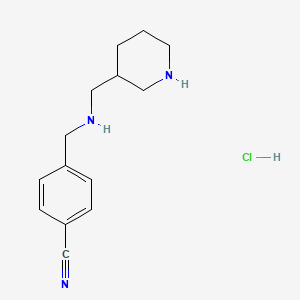![molecular formula C20H25N7O2 B2402616 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 920184-26-5](/img/structure/B2402616.png)
1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one” is a type of heterocyclic compound . It is part of a family of compounds known as [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit replication of certain viruses in the low micromolar range with no toxicity to the host cells .
Synthesis Analysis
The synthesis of these types of compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . In some cases, the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) has been used with synthesized glycone and aglycone intermediates .
Molecular Structure Analysis
The molecular structure of these compounds is complex and can vary depending on the specific substituents attached to the core [1,2,3]triazolo[4,5-d]pyrimidine structure . The N-heteroarene moiety attached to the thiourea is preferred over the phenyl ring for the R2 substituents, while the hydrophobic aromatic group is beneficial for improving the activity .
Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions. For example, the acetylated compound showed significantly decreased activity against USP28, indicating the essential role of the free amine group for the activity . In contrast, compounds substituted with different R1 groups showed decreased activity, suggesting the importance of the propylthio group for USP28 inhibition .
Wissenschaftliche Forschungsanwendungen
One of the primary goals in organic synthesis, especially for biologically active compounds, is to develop efficient and environmentally safe methods. Green Chemistry, which encompasses principles like atom economy, solvent reduction, and energy minimization, has gained prominence in recent years . In this context, let’s explore the applications of this intriguing compound.
Medicinal Chemistry
1,2,3-triazoles play a crucial role in pharmaceutical chemistry. Their 1,2,4 counterparts are also relevant, albeit less explored. Researchers have synthesized these triazole systems using both classical and green chemistry methods. The focus lies on compounds or scaffolds with biological and pharmacophoric properties .
Ultrasound-Assisted Synthesis
Ultrasound chemistry has emerged as a nonconventional green source for chemical reactions. Researchers have successfully employed ultrasound to synthesize 1,2,3-triazoles, enhancing their efficiency and minimizing waste. These compounds find applications in drug discovery and development .
Mechanochemistry
Mechanochemistry, another green approach, involves using mechanical forces to drive chemical reactions. Researchers have explored the synthesis of 1,2,3 and 1,2,4-triazole systems under mechanochemical conditions. The resulting compounds may have unique biological properties .
Formal Cycloreversion
Mechanical forces can also induce the cycloreversion of 1,2,3-triazole compounds. Understanding this process may lead to novel applications in biological systems .
Other Applications
Beyond medicinal chemistry, 1,2,3-triazoles find broad utility in various fields:
Zukünftige Richtungen
Future research on these compounds could focus on further elucidating their mechanism of action and optimizing their structure for improved activity . The [1,2,3]triazolo[4,5-d]pyrimidine scaffold could be used as a template for designing new inhibitors . Additionally, more research is needed to fully understand the safety and potential hazards associated with these compounds.
Wirkmechanismus
Target of Action
The primary target of this compound is USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound binds reversibly to USP28, directly affecting its protein levels . This interaction inhibits the proliferation, cell cycle at the S phase, and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .
Pharmacokinetics
Similar compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been studied for their pharmacokinetic properties . These studies suggest that such compounds may have good bioavailability and favorable pharmacokinetic profiles .
Result of Action
The compound’s action results in the inhibition of cell proliferation and the arrest of the cell cycle at the S phase . It also inhibits the EMT progression, a process often associated with cancer metastasis .
Eigenschaften
IUPAC Name |
1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-20(2,3)19(28)26-10-8-25(9-11-26)17-16-18(22-13-21-17)27(24-23-16)14-6-5-7-15(12-14)29-4/h5-7,12-13H,8-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFOYTBAYPRFKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethylsulfanyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2402535.png)
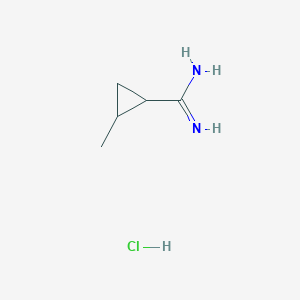

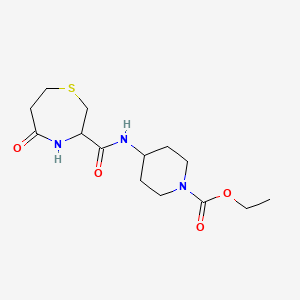
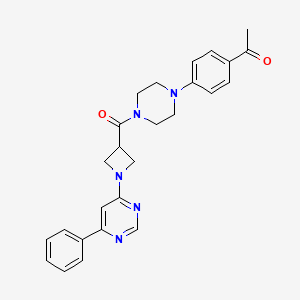

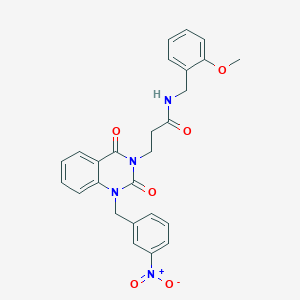
![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2402549.png)
![2-(allylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2402550.png)

![4-((1H-imidazol-1-yl)methyl)-N-([2,4'-bipyridin]-4-ylmethyl)benzamide](/img/structure/B2402553.png)

